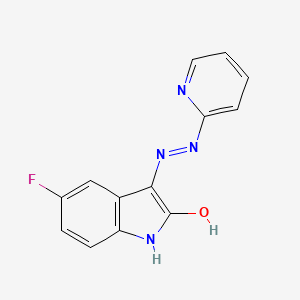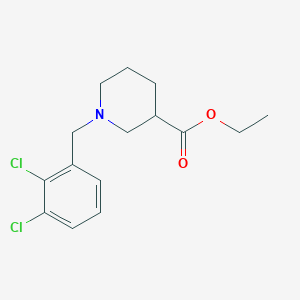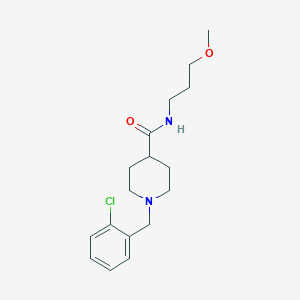
5-fluoro-1H-indole-2,3-dione 3-(2-pyridinylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of indole-2,3-dione and has a pyridinylhydrazone group attached to it.
Mécanisme D'action
The mechanism of action of 5-fluoro-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by interacting with cellular receptors. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that 5-fluoro-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the production of pro-inflammatory cytokines. This compound has also been shown to protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-fluoro-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) in lab experiments include its ease of synthesis, high yield, and potential applications in various fields of research. However, the limitations of this compound include its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on 5-fluoro-1H-indole-2,3-dione 3-(2-pyridinylhydrazone). One potential direction is to investigate its potential as a fluorescent probe for detecting metal ions in biological samples. Another direction is to study its anti-cancer properties in more detail and to explore its potential as a cancer treatment. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to investigate its potential side effects.
Méthodes De Synthèse
The synthesis of 5-fluoro-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) involves the reaction of 5-fluoro-1H-indole-2,3-dione with 2-pyridinylhydrazine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as ethanol or acetonitrile and is carried out under reflux conditions. The product is obtained in good yield and can be purified by recrystallization.
Applications De Recherche Scientifique
5-fluoro-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, anti-inflammatory activity, and neuroprotective effects. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions.
Propriétés
IUPAC Name |
5-fluoro-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O/c14-8-4-5-10-9(7-8)12(13(19)16-10)18-17-11-3-1-2-6-15-11/h1-7,16,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBBDFMHEQTEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=C(NC3=C2C=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416983 |
Source


|
| Record name | 5-fluoro-3-(2-pyridin-2-ylhydrazinyl)indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5620-70-2 |
Source


|
| Record name | 5-fluoro-3-(2-pyridin-2-ylhydrazinyl)indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(2-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B4920159.png)
![7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4920167.png)
![{5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4920172.png)

![2-(3-bromophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4920199.png)
![methyl 2-{[N-(4-methoxybenzoyl)glycyl]amino}benzoate](/img/structure/B4920207.png)
![methyl 3-{2-[(2-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4920213.png)
![4-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B4920215.png)
![4-[4-(4-chloro-2,3-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4920224.png)


![N-(4-chloro-2,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4920249.png)
![methyl [1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B4920254.png)
![2-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4920273.png)
